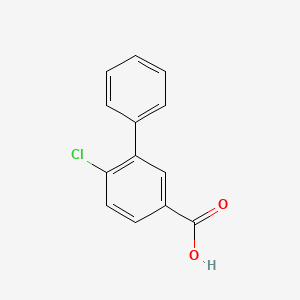

4-Chloro-3-phenylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUUMTVLLLZDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651806 | |

| Record name | 6-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860597-16-6 | |

| Record name | 6-Chloro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860597-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-Chloro-3-phenylbenzoic acid

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-Chloro-3-phenylbenzoic acid, a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. The primary synthetic strategy discussed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, valued for its efficiency and broad functional group tolerance. This document outlines the step-by-step experimental protocol, the rationale behind procedural choices, and a complete workflow for structural verification and purity assessment using modern analytical techniques. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation and validation of this key chemical intermediate.

Introduction: The Significance of this compound

Biaryl structures are privileged motifs in pharmaceutical development, forming the core of numerous approved drugs. This compound (C₁₃H₉ClO₂) is a valuable bifunctional building block, combining the structural features of a substituted benzoic acid with a biphenyl backbone.[1] Its utility stems from the presence of three key features: a carboxylic acid handle for amide coupling or other derivatizations, a chlorinated aromatic ring, and a second phenyl group that can influence molecular conformation and receptor binding interactions. The strategic placement of the chloro and phenyl substituents makes it an attractive starting material for synthesizing complex molecules, including potential inhibitors of enzymes like EGFR tyrosine kinase and other therapeutic targets.[2][3] This guide provides a robust and reproducible framework for its synthesis and characterization, ensuring high purity and structural integrity for downstream applications.

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two aromatic rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its mild reaction conditions, high yields, commercial availability of reagents, and tolerance of the carboxylic acid functional group.[4][5]

Mechanistic Rationale

The reaction couples an organoboron reagent (phenylboronic acid) with an organohalide (3-bromo-4-chlorobenzoic acid). The choice of 3-bromo-4-chlorobenzoic acid as the starting material is strategic; the carbon-bromine bond is significantly more reactive towards palladium catalysts than the carbon-chlorine bond, allowing for selective coupling at the 3-position.

The catalytic cycle, illustrated below, is a cornerstone of modern organic synthesis. It involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.

-

Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

-

3-Bromo-4-chlorobenzoic acid

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl ether

-

2M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-chlorobenzoic acid (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). Stir the suspension for 10 minutes.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq) to the flask. The mixture will typically turn yellow.

-

Reaction: Heat the reaction mixture to 85-90 °C and allow it to stir vigorously for 6-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3). The disappearance of the starting 3-bromo-4-chlorobenzoic acid spot indicates reaction completion.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

-

Workup - Acidification: Isolate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer to a pH of ~2 using 2M HCl. A white precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

-

Drying: Dry the crude product under vacuum. For enhanced drying, the solid can be dissolved in ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and the solvent removed by rotary evaporation.

Structural Characterization and Purity Assessment

Confirmation of the product's identity and purity is a critical, self-validating step. A combination of spectroscopic and physical methods should be employed.

Caption: Workflow for purification and analytical validation of the final product.

Physical Properties

A sharp melting point is a good indicator of purity.

| Property | Expected Value |

| Molecular Formula | C₁₃H₉ClO₂ |

| Molecular Weight | 232.66 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally (expect >200 °C) |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[6]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.2 | broad s | 1H | -COOH |

| ~8.15 | d | 1H | H-2 (ortho to -COOH) |

| ~7.95 | dd | 1H | H-6 (ortho to -COOH, meta to -Cl) |

| ~7.70 | d | 1H | H-5 (ortho to -Cl) |

| ~7.50-7.65 | m | 5H | Protons on unsubstituted phenyl ring |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.0 | -COOH |

| ~140.0 - 142.0 | C-3, C-1' (quaternary carbons of C-C link) |

| ~130.0 - 138.0 | C-4, C-1, C-2, C-6 (aromatic CH and C-Cl) |

| ~127.0 - 129.5 | C-2', C-3', C-4' (phenyl ring CHs) |

| ~125.0 | C-5 |

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid |

| ~1700 | C=O stretch | Strong and sharp |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Coupled with O-H bend |

| ~700-850 | C-Cl stretch | In fingerprint region |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 232 (for ³⁵Cl isotope) and m/z = 234 (for ³⁷Cl isotope). The relative intensity of the M+2 peak should be approximately one-third of the M peak, which is characteristic for a molecule containing one chlorine atom.

-

Key Fragments: Expect to see fragments corresponding to the loss of the hydroxyl group ([M-OH]⁺ at m/z 215/217) and the loss of the carboxylic acid group ([M-COOH]⁺ at m/z 187/189).

Conclusion

This guide details a reliable and well-established method for the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The provided protocol, coupled with the comprehensive characterization workflow, offers researchers a complete and validated approach to obtaining this valuable chemical intermediate in high purity. The analytical data presented serve as a benchmark for confirming the successful synthesis and structural integrity of the final product, enabling its confident use in further research and development endeavors.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

4-Phenylbenzoic acid - ChemBK. Available at: [Link]

-

This compound | C13H9ClO2 | CID 28916867 - PubChem. Available at: [Link]

-

(1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem. Available at: [Link]

-

Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. Available at: [Link]

-

Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - ResearchGate. Available at: [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. Available at: [Link]

-

Benzoic acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Available at: [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. Available at: [Link]

Sources

- 1. This compound | C13H9ClO2 | CID 28916867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

Physicochemical properties of 4-Chloro-3-phenylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-phenylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a biphenyl carboxylic acid derivative with a substitution pattern that lends itself to a variety of applications in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities, including acting as anti-inflammatory, antimicrobial, and anticancer agents[1]. The presence of the carboxylic acid functional group provides a handle for further chemical modifications and can influence the compound's pharmacokinetic properties[1]. This guide provides a comprehensive overview of the physicochemical properties of this compound, methods for its synthesis and characterization, and its potential applications.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 6-Chloro-[1,1'-biphenyl]-3-carboxylic acid

-

CAS Number: 860597-16-6

-

Molecular Formula: C₁₃H₉ClO₂

-

Molecular Weight: 232.66 g/mol

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that experimental data for this specific compound is limited; therefore, some values are predicted based on computational models and data from analogous compounds.

| Property | Value | Source |

| Melting Point | 138-140 °C (Experimental for a similar compound) | [1] |

| Boiling Point | Predicted: ~387.9 °C | |

| Water Solubility | Predicted: Low | |

| Solubility in Organic Solvents | Expected to be soluble in methanol, ethanol, acetone, and DMSO | [2] |

| pKa | Predicted: ~3.8 - 4.2 |

Discussion of Properties:

-

Melting Point: The melting point of a solid is indicative of the strength of its crystal lattice. For comparison, 4-biphenylcarboxylic acid has a melting point range of 223-228 °C[3][4][5]. The introduction of a chlorine atom and the change in substitution pattern can influence the crystal packing and thus the melting point. An experimental value for a structurally similar compound, 1-(4'-chloro-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid, is reported as 138-140 °C[1].

-

Boiling Point: The predicted boiling point is relatively high, which is characteristic of aromatic carboxylic acids due to their molecular weight and the potential for intermolecular hydrogen bonding.

-

Solubility: As a general trend for biphenyl carboxylic acids, solubility in water is low[2]. However, it is expected to be soluble in common organic solvents like alcohols, acetone, and dimethyl sulfoxide (DMSO)[2]. The carboxylic acid group allows for solubility in basic aqueous solutions through the formation of the corresponding carboxylate salt.

-

pKa: The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents on the aromatic rings. The predicted pKa value is in the typical range for benzoic acid derivatives.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the coupling of the protons on the two phenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbon (δ ~165-175 ppm) and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the positions of the chloro and phenyl substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer[6][7].

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band between 1710 and 1680 cm⁻¹ for the carbonyl group of the carboxylic acid[6][7].

-

C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch and O-H Bend: Bands in the 1320-1210 cm⁻¹ and 960-900 cm⁻¹ regions, respectively[8].

-

C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 232, with a characteristic isotopic pattern for a molecule containing one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak). Common fragmentation patterns for biphenyls include the loss of the substituent groups and cleavage of the bond connecting the two phenyl rings[9][10]. For this molecule, fragmentation may involve the loss of -OH, -COOH, and -Cl.

Synthesis and Purification

The most common and versatile method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid[1][11][12][13].

Synthesis via Suzuki-Miyaura Coupling

A plausible synthetic route to this compound involves the coupling of 3-bromo-4-chlorobenzoic acid with phenylboronic acid.

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a reaction vessel, add 3-bromo-4-chlorobenzoic acid (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents), and a base like potassium carbonate (2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Heating: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.

-

Extraction: Separate the organic layer. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Experimental Protocols for Physicochemical Characterization

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Caption: Workflow for melting point determination using DSC.

-

Sample Preparation: Accurately weigh 1-5 mg of the purified this compound into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., 50% methanol/water) to a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH.

-

Data Collection: Record the pH at regular intervals as the titrant is added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Future Perspectives

Substituted biphenyl carboxylic acids are valuable building blocks in several areas of research and development:

-

Medicinal Chemistry: They serve as intermediates in the synthesis of pharmaceuticals. The biphenyl moiety can interact with biological targets, and the carboxylic acid group can be modified to improve potency, selectivity, and pharmacokinetic profiles[1][14].

-

Materials Science: These compounds can be used as linkers in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers due to the rigid biphenyl unit and the coordinating carboxylic acid group[15][16].

-

Agrochemicals: Biphenyl derivatives have been investigated for their potential as herbicides and fungicides.

Future research on this compound could focus on the synthesis of a library of derivatives and screening them for various biological activities. Its use as a building block for novel materials with interesting optical or electronic properties also warrants investigation.

References

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

-

Scribd. (n.d.). Aromatic carboxylic acid preparation and reaction. [Link]

-

PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. [Link]

-

RSC Publishing. (n.d.). The Effects of 2'-Substituents on the Ionisation Constants of Biphenyl- 4-carboxylic Acid, 4-Aminobiphenyl. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

MDPI. (n.d.). Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

RSC Publishing. (n.d.). The mass spectra of polychlorinated biphenyls. [Link]

-

Scribd. (n.d.). Aromatic Carboxylic Acid. [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

-

NIH. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

. (n.d.). [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

ATB. (n.d.). 4-PhenylbenzoicAcid. [Link]

-

ChemBK. (n.d.). 4-Phenylbenzoic acid. [Link]

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Biphenylcarboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chembk.com [chembk.com]

- 5. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-3-phenylbenzoic acid

Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, mechanism of action, and suitability for development. Substituted benzoic acids are a cornerstone in medicinal chemistry, valued for their versatile scaffolding and biological activities.[1][2] This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 4-Chloro-3-phenylbenzoic acid, a representative molecule of this class. We will detail the entire workflow, from rational synthesis and single-crystal cultivation to advanced single-crystal X-ray diffraction (SC-XRD) analysis. While the specific crystallographic data for the title compound is not publicly available, this guide will employ data from a closely related analogue to provide a robust, practical demonstration of the structure solution, refinement, and in-depth analysis process. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structural chemistry for informed decision-making.

The Strategic Imperative for Structural Analysis in Drug Discovery

The spatial conformation and intermolecular interactions of a drug molecule dictate its solubility, stability, dissolution rate, and, most critically, its binding affinity to a biological target.[2] For molecules like this compound, which belong to the widely utilized benzoic acid scaffold, a definitive crystal structure provides invaluable insights.[3][4] It reveals:

-

Molecular Conformation: The dihedral angle between the phenyl and chlorobenzoic acid rings, which influences how the molecule presents itself to a target binding pocket.

-

Intermolecular Interactions: The specific hydrogen bonding, halogen bonding, or π-stacking interactions that govern the crystal packing. These same forces are often mirrored in drug-receptor binding.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, a critical consideration for pharmaceutical formulation and regulatory approval.[5]

Understanding these features at the atomic level is not merely an academic exercise; it is a foundational component of rational drug design, enabling scientists to optimize potency, selectivity, and pharmacokinetic properties.[2]

Synthesis and Single-Crystal Cultivation

The successful acquisition of a crystal structure begins with the synthesis of high-purity material and the meticulous cultivation of diffraction-quality single crystals.

Proposed Synthesis Protocol

A common and effective method for synthesizing biphenyl carboxylic acids is the Suzuki coupling reaction, which forms a carbon-carbon bond between a boronic acid and a halide.

Protocol:

-

Reactant Preparation: In a nitrogen-purged round-bottom flask, combine 4-chloro-3-iodobenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

-

Solvent and Catalyst: Add a 3:1 mixture of dioxane and deionized water. Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the mixture.

-

Reaction: Heat the mixture to 80-90°C and stir under a nitrogen atmosphere for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify with 2M HCl to a pH of ~2, which will precipitate the product.

-

Purification: Filter the crude product and wash with cold water. Recrystallize from an ethanol/water mixture to yield pure this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Single-Crystal Growth Methodology

Growing single crystals suitable for SC-XRD is often the most challenging step.[6] The slow evaporation technique is a reliable starting point for compounds like this compound.

Protocol:

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, acetone). A suitable solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40°C) in a clean vial.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle. This allows for slow, controlled evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory) at a constant temperature.

-

Monitoring: Observe the vial over several days to weeks for the formation of clear, well-defined single crystals.

Comprehensive Workflow for Crystal Structure Determination

The journey from a physical crystal to a refined 3D structure involves several critical stages, each requiring careful execution and data analysis.

Caption: Workflow for Crystal Structure Analysis.

Step-by-Step Data Collection Protocol

-

Crystal Selection: Under a polarizing microscope, select a clear, well-formed crystal with sharp edges and no visible cracks or defects. A suitable size is typically 0.1-0.3 mm in all dimensions.[7]

-

Mounting: Carefully mount the selected crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

-

Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.7107 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[8]

-

Centering: Center the crystal precisely in the X-ray beam.

-

Data Collection: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations.

-

Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

-

Full Data Collection Strategy: An automated software routine will then calculate the optimal strategy (e.g., a series of ω and φ scans) to collect a complete, redundant dataset with high resolution.

-

Data Integration: The collected diffraction spots are integrated to determine their intensities and positions (hkl indices).

From Diffraction to Definition: Structure Solution and Refinement

The raw diffraction data does not directly yield a structure; it must be computationally processed to solve the "phase problem" and refine an atomic model.[9][10]

-

Structure Solution: This initial step involves finding the phases of the structure factors. For small molecules like this, "direct methods" are typically used, which employ statistical relationships between intensities to derive initial phase estimates.[10] This process generates an initial electron density map.

-

Model Building: Atoms are fitted into the high-density regions of the map to build an initial molecular model.

-

Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[11] This is typically done using a least-squares minimization procedure. Difference electron density maps are calculated at each stage to locate missing atoms (like hydrogens) or identify disordered regions.

-

Validation: The final refined structure is rigorously checked for geometric correctness (bond lengths, angles), and the quality of the fit to the data is assessed using metrics like R-factors. The final validated coordinates are deposited in a Crystallographic Information File (CIF).

In-Depth Structural Analysis: A Case Study with 4-(3-Chloroanilino)benzoic acid

As the experimental crystal structure of this compound has not been publicly reported, we will use the published structure of the closely related molecule, 4-(3-Chloroanilino)benzoic acid , to demonstrate a detailed structural analysis. This molecule shares key structural motifs, including a chlorophenyl ring and a benzoic acid moiety, making it an excellent proxy for illustrating the principles of conformational and intermolecular analysis.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 4-(3-Chloroanilino)benzoic acid.

| Parameter | Value |

| Formula | C₁₃H₁₀ClNO₂ |

| Formula Weight | 247.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3411 (3) |

| b (Å) | 10.3144 (2) |

| c (Å) | 7.29130 (10) |

| α (°) | 90 |

| β (°) | 113.817 (3) |

| γ (°) | 90 |

| Volume (ų) | 1055.23 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (0.71073) |

| Final R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.143 |

Analysis of Molecular Geometry and Conformation

In the solid state, the molecule is significantly twisted. The dihedral angle between the mean planes of the two aromatic rings is 34.66(6)°. This non-planar conformation is a result of steric repulsion between the hydrogen atoms on the carbons adjacent to the bridging amine group. This specific twist is a critical piece of information for drug design, as it defines the three-dimensional shape of the molecule available for interaction with a protein target.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A dominant feature of the crystal packing is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids.

Caption: R²₂(8) Hydrogen-Bonded Dimer Motif.

This R²₂(8) graph set notation describes a ring formed by two donors (D) and two acceptors (A) involving 8 atoms. This robust interaction is the primary driver of the crystal packing and would be a key consideration when predicting the solubility and dissolution properties of the compound.

Implications for Rational Drug Design

The structural data, as exemplified by the analogue, provides actionable intelligence for drug development professionals:

-

Pharmacophore Modeling: The precise 3D arrangement of the chloro, phenyl, and carboxylic acid groups, including the observed 34.66° twist, can be used as a rigid constraint in pharmacophore models to search for other compounds with similar shapes.

-

Structure-Based Design: If the target protein structure is known, the crystal structure of the ligand can be docked into the active site. The hydrogen-bonding dimer motif suggests that the carboxylic acid is a potent hydrogen bond donor and acceptor, a feature that could be exploited to achieve strong binding affinity with polar residues (e.g., Arginine, Lysine, Histidine) in a binding pocket.

-

Analogue Design: The non-planar structure suggests that substituents could be added to either ring to probe different regions of a binding site without drastically altering the core conformation. For example, modifying the pendant phenyl ring could improve properties like metabolic stability or selectivity.

Conclusion

The single-crystal X-ray diffraction analysis of this compound, or any drug candidate, is a critical, multi-step process that provides the highest possible resolution of its three-dimensional structure. This guide has detailed the necessary workflow, from chemical synthesis and crystal growth to data collection and computational refinement. Through the case study of a close analogue, we have demonstrated how to analyze key structural parameters—such as molecular conformation and intermolecular hydrogen bonding—and translate that atomic-level information into actionable insights for medicinal chemistry and drug development. This rigorous structural characterization is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents.

References

-

Adams, P. D., et al. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. PMC - PubMed Central. Available at: [Link]

-

Cockcroft, J. K. (n.d.). Structure Refinement. University College London. Available at: [Link]

-

Pro-synthesis Chemical Co., Ltd. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pro-synthesis. Available at: [Link]

-

Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. Oxford Academic. Available at: [Link]

-

Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Institute of Physics of the Czech Academy of Sciences. Available at: [Link]

-

Powell, D. R. (n.d.). Structure Refinement. The University of Oklahoma. Available at: [Link]

-

Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI. Available at: [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. Available at: [Link]

-

ASM International. (n.d.). Single-Crystal X-ray Diffraction. ASM International. Available at: [Link]

-

Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

-

Hou, B., et al. (2023). 4-(3-Chloroanilino)benzoic acid. PMC - NIH. Available at: [Link]

-

Aslam, M. S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

-

Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Boros, B., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. NIH. Available at: [Link]

-

Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

-

Hou, B., et al. (2023). 4-(3-Chloroanilino)benzoic acid. ResearchGate. Available at: [Link]

Sources

- 1. biokeanos.com [biokeanos.com]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. Research Portal [iro.uiowa.edu]

- 5. [1,1'-Biphenyl-3-ol], 6-chloro- [webbook.nist.gov]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C13H9ClO2 | CID 28916867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Crystallography Open Database: Search results [qiserver.ugr.es]

- 11. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Chloro-3-phenylbenzoic Acid: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-3-phenylbenzoic acid, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data interpretation to facilitate its use in various applications.

Executive Summary

Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological studies. This guide elucidates the physicochemical properties that govern its solubility in a range of solvents. While specific quantitative data for this compound is not extensively published, this guide provides a robust framework for its determination and interpretation based on the well-understood behavior of structurally related benzoic acid derivatives. We present detailed methodologies for solubility assessment and discuss the expected solubility trends in polar, non-polar, protic, and aprotic solvents, as well as the significant influence of pH.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle. For this compound, a molecule possessing both non-polar (the biphenyl and chlorinated ring system) and polar (the carboxylic acid group) moieties, its solubility is a nuanced balance of these characteristics.

1.1. The Role of Polarity and Hydrogen Bonding

The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, a property that significantly influences its interaction with protic solvents like alcohols and water. In a pure state, carboxylic acids often exist as hydrogen-bonded dimers, which can increase their boiling points compared to molecules of similar molecular weight.[1] When introduced into a protic solvent, these solute-solute hydrogen bonds must be broken and replaced by solute-solvent hydrogen bonds for dissolution to occur.

The solubility of carboxylic acids in water decreases as the length of the hydrocarbon chain increases, due to the growing dominance of the non-polar "tail".[2] For this compound, the bulky, non-polar biphenyl structure is expected to confer a low intrinsic solubility in water.

1.2. Influence of pH on Solubility

The carboxylic acid moiety of this compound is weakly acidic. In aqueous solutions, its solubility is highly dependent on the pH of the medium. The dissolution in water involves an equilibrium where the carboxylic acid can donate a proton to a water molecule, forming a carboxylate anion and a hydronium ion.[3]

In basic solutions, such as aqueous sodium hydroxide or sodium bicarbonate, the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate salt. This principle is a cornerstone of the purification and extraction of carboxylic acids.[1] Carboxylic acids are generally soluble in 5% sodium hydroxide and, if sufficiently acidic, in 5% sodium bicarbonate solution.[4][5]

1.3. Thermodynamics of Dissolution

The process of dissolution can be understood through its thermodynamic parameters: the enthalpy (ΔH) and entropy (ΔS) of solution. For a substance to dissolve, the change in Gibbs free energy (ΔG = ΔH - TΔS) must be negative. The enthalpy of solution involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The entropy of solution is generally positive as the dissolved solute particles become more disordered. The interplay of these factors determines the extent of solubility.[6]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO₂ | [7] |

| Molecular Weight | 232.66 g/mol | [7] |

| Calculated LogP | 4.1 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

The high calculated LogP value suggests a preference for lipophilic (non-polar) environments and anticipates low aqueous solubility.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The large, non-polar biphenyl and chloro-substituted ring system outweighs the polarity of the carboxylic acid group. |

| Methanol, Ethanol | Moderate to High | The alkyl portion of the alcohol can interact with the non-polar regions of the solute, while the hydroxyl group can form hydrogen bonds with the carboxylic acid. | |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | These solvents can act as hydrogen bond acceptors but not donors. Their polarity allows for dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent that is an excellent solvent for many organic compounds. | |

| Non-Polar | Hexane, Toluene | Low to Very Low | The significant polarity of the carboxylic acid group prevents effective dissolution in non-polar solvents. |

| Aqueous Basic | 5% Sodium Hydroxide | High | Formation of the highly polar and water-soluble sodium 4-chloro-3-phenylbenzoate salt. |

| 5% Sodium Bicarbonate | High | As a carboxylic acid, it is expected to be sufficiently acidic to react with the weaker base, sodium bicarbonate. | |

| Aqueous Acidic | 5% Hydrochloric Acid | Very Low | The acidic environment will suppress the ionization of the carboxylic acid group, further reducing its already low aqueous solubility. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The following protocols describe the equilibrium solubility method, a robust and widely used technique.

Experimental Workflow

The general workflow for determining the equilibrium solubility of a compound is depicted below.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Gravimetric Method

This method is straightforward and does not require sophisticated analytical instrumentation, though it is best suited for non-volatile solutes.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: Place the sealed container in a constant temperature shaker bath and agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying and Weighing: Dry the residue in the evaporating dish to a constant weight in a vacuum oven at a temperature below the melting point of the compound.

-

Calculation: The solubility can be calculated in terms of g/L or mol/L from the mass of the residue and the volume of the aliquot taken.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and requires only a small amount of the saturated solution.

-

Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the Gravimetric Method.

-

Sampling and Filtration: Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. The presence of both polar and non-polar functional groups results in a nuanced solubility profile, with high solubility expected in polar organic solvents and basic aqueous solutions, and low solubility in water and non-polar organic solvents. The provided experimental protocols offer robust methods for generating the precise quantitative data necessary for informed decision-making in research and development.

References

- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

Stack Exchange. (2019). What are the enthalpy and entropy contributions to carboxylic acids dissociating in water? Available at: [Link]

- EXPERIMENT 1 DETERMIN

- Bellevue College. (n.d.). Experiment 2 # Solubility 13.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- ResearchGate. (2006). Thermodynamics and dissociation constants of carboxylic acids | Request PDF.

- Chemguide. (n.d.). an introduction to carboxylic acids.

- YouTube. (2023). Graphviz workflow 1.

- Echemi. (2022).

- Medium. (2021). Real examples of Graphviz.

- Graphviz. (n.d.). Graphviz.

- Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid.

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.

- Solubility of Organic Compounds. (2023).

- PubChem. (n.d.). 4-Chlorobenzoic Acid.

- Britannica. (2026). Carboxylic acid - Properties, Structure, Reactions.

- PubChem. (n.d.). This compound.

- Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 4-Cyanobenzoic Acid in Organic Solvents.

Sources

- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. echemi.com [echemi.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. This compound | C13H9ClO2 | CID 28916867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. digital.library.unt.edu [digital.library.unt.edu]

An In-Depth Technical Guide to the In Silico Modeling of 4-Chloro-3-phenylbenzoic Acid Interactions

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 4-Chloro-3-phenylbenzoic acid. It is designed for researchers, scientists, and drug development professionals who are looking to leverage computational tools to understand and predict the molecular interactions of this compound. By integrating established methodologies with expert insights, this document serves as a practical handbook for navigating the complexities of modern drug discovery.

Chapter 1: Introduction to this compound and the Role of In Silico Modeling in Drug Discovery

This compound is a small molecule with the chemical formula C13H9ClO2.[1] Its structure, characterized by a benzoic acid core with a chloro and a phenyl substituent, suggests its potential to interact with a variety of biological targets. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[2] The specific substitutions on the phenyl ring are critical in determining the compound's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.

In the realm of drug discovery, the journey from a promising compound to a clinically approved therapeutic is long, arduous, and expensive. Traditional drug discovery pipelines rely heavily on high-throughput screening of large compound libraries, a process that is often time-consuming and resource-intensive. In silico modeling has emerged as a powerful and indispensable tool to streamline this process, reduce costs, and increase the efficiency of identifying and optimizing lead compounds.[3][4]

Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, allow us to predict and analyze the interactions between a small molecule and its biological target at an atomic level.[5][6][7] These methods provide invaluable insights into:

-

Binding affinity and pose: How tightly and in what orientation a molecule binds to its target.

-

Interaction dynamics: The stability and flexibility of the protein-ligand complex over time.

-

Structure-activity relationships: How modifications to a molecule's structure affect its biological activity.

By harnessing the predictive power of in silico modeling, researchers can prioritize the synthesis and testing of compounds with the highest likelihood of success, thereby accelerating the pace of drug discovery. This guide will provide a detailed, step-by-step walkthrough of how to apply these computational techniques to elucidate the molecular interactions of this compound.

Chapter 2: Hypothetical Target Identification and Characterization

A critical first step in the in silico analysis of any compound is the identification of its biological target. For many compounds, this information may not be readily available. In such cases, a combination of computational approaches can be employed to generate a plausible hypothesis.

Chemical Similarity and Target Prediction

One common strategy is to search for structurally similar compounds with known biological targets. This is based on the principle that structurally similar molecules are likely to have similar biological activities. Databases such as PubChem and ChEMBL can be queried to find compounds with high structural similarity to this compound.

For this guide, we will hypothesize that through such a search, we have identified that a number of structurally related benzoic acid derivatives are inhibitors of Protein Kinase C ζ (PKCζ) , an enzyme implicated in various cellular processes, including cell proliferation and survival.[8] Specifically, compounds with a phenyl-substituted benzoic acid scaffold have shown allosteric inhibitory activity by binding to the PIF-pocket of the kinase.[8] Therefore, we will proceed with PKCζ as our hypothetical target for this compound.

Target Protein Structure Preparation

Once a target has been identified, the next step is to obtain its three-dimensional structure. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.[9] For PKCζ, we will use the PDB ID: 1ZRZ .

Before this structure can be used for in silico modeling, it must be prepared to ensure its accuracy and suitability for the chosen computational methods. This typically involves:

-

Removing non-essential molecules: Water molecules, ions, and co-crystallized ligands that are not relevant to the binding of our compound of interest should be removed.[10]

-

Adding hydrogen atoms: Most crystal structures do not include hydrogen atoms, which are essential for accurately modeling molecular interactions.

-

Assigning protonation states: The protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) must be assigned based on the physiological pH.

-

Repairing missing residues or atoms: In some cases, the crystal structure may have missing residues or atoms that need to be modeled in.

A variety of software packages, such as UCSF Chimera or Discovery Studio, can be used for this purpose.[10][11]

Chapter 3: Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a protein target.[4][5] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual compound libraries and the prioritization of candidates for experimental testing.

Ligand Preparation

The 3D structure of this compound can be obtained from PubChem.[1] Similar to the protein, the ligand must also be prepared for docking. This involves:

-

Generating a 3D conformation: If only a 2D structure is available, a 3D conformation must be generated.

-

Assigning partial charges: Partial charges are assigned to each atom to account for electrostatic interactions.

-

Defining rotatable bonds: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

Software like Open Babel or the tools available within docking suites like AutoDock can be used for ligand preparation.[12]

Molecular Docking Workflow

The following is a generalized workflow for performing molecular docking using AutoDock Vina, a widely used and freely available docking program.[11]

Step 1: Prepare the Protein and Ligand Files

-

Convert the prepared protein and ligand structures into the PDBQT file format, which is required by AutoDock Vina. This format includes information on atom types, partial charges, and rotatable bonds.

Step 2: Define the Binding Site (Grid Box)

-

The binding site on the protein must be defined by specifying the center and dimensions of a grid box. This box should encompass the entire binding pocket where the ligand is expected to bind. For our hypothetical case, this would be the PIF-pocket of PKCζ.

Step 3: Run the Docking Simulation

-

The docking simulation is initiated using the command-line interface of AutoDock Vina. The program will systematically sample different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

Step 4: Analyze the Results

-

The output of the docking simulation includes a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding affinity is typically considered the most likely binding mode. These poses can be visualized and analyzed using software like PyMOL or UCSF Chimera to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.[5]

Interpreting Docking Results

The binding affinity scores provide a quantitative estimate of the ligand's binding strength. A more negative value indicates a stronger predicted binding affinity. It is important to note that these scores are predictions and should be interpreted with caution. They are most useful for comparing the relative binding affinities of different ligands to the same target.

The analysis of the binding pose is equally important. By examining the interactions between this compound and the residues in the PIF-pocket of PKCζ, we can generate hypotheses about the key determinants of binding and identify opportunities for optimizing the ligand's structure to improve its affinity and selectivity.

Visualization of the Molecular Docking Workflow

Caption: A generalized workflow for molecular dynamics simulations.

Chapter 5: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [6][13]By identifying the key molecular features that contribute to activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. [14]

The Principles of QSAR

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure. QSAR models are developed by:

-

Compiling a dataset: A dataset of compounds with known biological activities (e.g., IC50 values) is required.

-

Calculating molecular descriptors: A large number of numerical descriptors that capture various aspects of the molecules' structure (e.g., size, shape, lipophilicity, electronic properties) are calculated.

-

Building a mathematical model: A statistical method, such as multiple linear regression or a machine learning algorithm, is used to build a model that correlates the molecular descriptors with the biological activity.

-

Validating the model: The predictive power of the model is assessed using various validation techniques to ensure its robustness and reliability.

QSAR Modeling Workflow

Step 1: Dataset Preparation

-

A dataset of this compound analogs and their corresponding biological activities against PKCζ would need to be compiled. This data could be obtained from the literature or from in-house screening campaigns.

Step 2: Molecular Descriptor Calculation

-

For each molecule in the dataset, a wide range of 1D, 2D, and 3D descriptors would be calculated using software like PaDEL-Descriptor or Mordred.

Step 3: Model Building and Validation

-

The dataset is typically split into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.

-

Various statistical and machine learning methods can be used to build the model. The choice of method depends on the nature of the dataset and the research question.

-

The model is validated using metrics such as the coefficient of determination (R²) and the root mean square error (RMSE) for both the training and test sets.

Application of QSAR in Lead Optimization

Once a validated QSAR model has been developed, it can be used to:

-

Predict the activity of virtual compounds: The model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

-

Guide chemical modifications: The model can provide insights into which structural features are most important for activity, guiding medicinal chemists in the design of more potent and selective analogs of this compound.

Visualization of the QSAR Modeling Workflow

Caption: A generalized workflow for QSAR modeling.

Chapter 6: Data Synthesis and Future Directions

The true power of in silico modeling lies in the integration of data from multiple computational techniques to build a comprehensive understanding of a compound's behavior. The results from molecular docking, MD simulations, and QSAR modeling should not be viewed in isolation but rather as complementary pieces of a larger puzzle.

A Holistic View of this compound's Interactions

By combining the insights from our in silico workflow, we can construct a detailed picture of how this compound interacts with our hypothetical target, PKCζ:

-

Molecular docking provides an initial hypothesis for the binding mode and identifies key interacting residues.

-

MD simulations refine this hypothesis by assessing the stability of the binding pose and revealing the dynamic nature of the interaction.

-

QSAR modeling , based on a series of analogs, provides a broader understanding of the structure-activity landscape and guides the design of improved compounds.

Hypothetical Data Summary

To illustrate how the data from these different techniques can be presented, the following tables provide examples of hypothetical results.

Table 1: Molecular Docking Results for this compound and Analogs against PKCζ

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -8.2 | Lys281, Asp389, Phe438 |

| Analog 1 (R=OH) | -7.5 | Asp389, Phe438 |

| Analog 2 (R=NH2) | -8.5 | Lys281, Asp389, Glu434 |

Table 2: MD Simulation Stability Metrics for the this compound-PKCζ Complex

| Metric | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | The protein backbone is stable throughout the simulation. |

| Ligand RMSD | 0.8 Å | The ligand remains stably bound in the active site. |

| Protein-Ligand H-Bonds | 2-3 | Key hydrogen bonds are maintained during the simulation. |

Table 3: Performance of a Hypothetical QSAR Model for PKCζ Inhibition

| Metric | Training Set | Test Set |

| R² | 0.85 | 0.78 |

| RMSE | 0.35 | 0.42 |

Future Directions and Experimental Validation

The ultimate goal of in silico modeling is to guide experimental research. The hypotheses generated from our computational studies should be tested in the laboratory. Based on our hypothetical results, future directions would include:

-

Synthesizing and testing promising analogs: The analogs with the highest predicted activity from our QSAR model should be synthesized and their inhibitory activity against PKCζ should be determined experimentally.

-

Site-directed mutagenesis: To validate the importance of the key interacting residues identified in our docking and MD studies, site-directed mutagenesis experiments could be performed to see if mutating these residues affects the binding of this compound.

-

X-ray crystallography: Obtaining a crystal structure of this compound bound to PKCζ would provide the ultimate validation of our predicted binding mode.

By iteratively combining in silico modeling and experimental validation, we can accelerate the discovery and development of novel therapeutics. This guide has provided a comprehensive roadmap for applying a suite of powerful computational tools to the study of this compound, laying the foundation for a rational, structure-based approach to drug design.

References

- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.

- Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma.

- Discovery Studio. (2025, July 24). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.

- Verma, J., Khedkar, V. M., & Coutinho, E. C. (n.d.). 3D-QSAR in drug design--a review. PubMed.

- Benchchem. (n.d.). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes.

- LibreTexts Chemistry. (2020, August 11). 13.2: How to Dock Your Own Drug.

- Aparna, V., Mohanty, S., & Padhi, S. (2022). Quantitative structure–activity relationship-based computational approaches. PMC.

- Ahamad, S., & T. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.

- Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?

- Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

- Biotecnika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube.

- Chen, Y. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC.

- PubChem. (n.d.). This compound.

- International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- PubMed. (2011, October 13). 4-benzimidazolyl-3-phenylbutanoic acids as novel PIF-pocket-targeting allosteric inhibitors of protein kinase PKCζ.

Sources

- 1. This compound | C13H9ClO2 | CID 28916867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 6. neovarsity.org [neovarsity.org]

- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-benzimidazolyl-3-phenylbutanoic acids as novel PIF-pocket-targeting allosteric inhibitors of protein kinase PKCζ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Guide to the Discovery and Synthesis of Novel 4-Chloro-3-phenylbenzoic Acid Derivatives

Abstract

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] 4-Chloro-3-phenylbenzoic acid, in particular, presents a synthetically versatile and strategically valuable starting point for the development of novel molecular entities. Its defined stereochemistry and reactive handles—the carboxylic acid and the chlorinated phenyl ring—offer multiple avenues for chemical modification to explore new chemical space and optimize pharmacological activity. This guide provides a comprehensive, field-proven framework for the rational design, synthesis, characterization, and preliminary biological evaluation of new derivatives based on this core. We will delve into the causality behind experimental choices, presenting self-validating protocols for key synthetic transformations and in vitro screening, thereby empowering research teams to efficiently navigate the early stages of the drug discovery pipeline.

Introduction: The Rationale for Derivatization

This compound belongs to a class of compounds, biphenyl carboxylic acids, that are integral to the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[2] The rigid biphenyl backbone provides a defined spatial orientation for presenting functional groups to biological targets, while the carboxylic acid group serves as a critical hydrogen bond donor/acceptor and a primary handle for derivatization.[3]

The impetus for discovering novel derivatives stems from several key objectives in drug development:

-

Enhanced Potency: Modification of the core structure can improve binding affinity to a target receptor or enzyme.

-

Modulated Pharmacokinetics: Altering lipophilicity and polarity through derivatization can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Novel Intellectual Property: The creation of new chemical entities is fundamental to securing patent protection for new therapeutics.

-

Exploring New Biological Targets: A library of diverse derivatives can be screened against various biological targets to identify new therapeutic applications.[1]

This guide outlines a logical and efficient workflow for progressing from the parent molecule to a library of novel, well-characterized derivatives with preliminary biological data.

Caption: High-level workflow for novel derivative discovery.

Synthetic Strategy: Building the Library

A robust synthetic strategy is paramount. We will explore two primary, complementary routes for generating diversity: functionalization of the existing carboxylic acid and construction of novel biphenyl cores via palladium-catalyzed cross-coupling.

Route A: Amide Library Synthesis via Carboxylic Acid Functionalization

The conversion of the carboxylic acid to an amide is one of the most common and effective strategies in medicinal chemistry for modulating a compound's properties.[4] Amides are generally more stable metabolically than esters and introduce a hydrogen bond donor, which can be critical for target engagement.

Causality of Reagent Choice: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group.[5] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine nucleophile to form the amide bond under mild conditions.[6] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl byproduct from EDC without interfering with the reaction.

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) and an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

-

Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting acid.

-